molecular formula C18H18N4O3S B4685520 N-[3-(allylamino)-2-quinoxalinyl]-4-methoxybenzenesulfonamide

N-[3-(allylamino)-2-quinoxalinyl]-4-methoxybenzenesulfonamide

Cat. No. B4685520
M. Wt: 370.4 g/mol
InChI Key: CRZCJYLOQHPTQR-UHFFFAOYSA-N
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Description

"N-[3-(allylamino)-2-quinoxalinyl]-4-methoxybenzenesulfonamide" is a chemical compound that may be synthesized using specific methods involving sulfonamides. While there is no direct research on this specific compound, similar compounds have been studied extensively in the context of organic chemistry and pharmaceuticals.

Synthesis Analysis

Synthesis of compounds similar to "this compound" typically involves reactions with primary amines and sulfonamides. For example, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides involves sulfonation and deprotection processes (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using spectroscopic and crystallographic methods. Single-crystal X-ray diffraction is a common method for characterizing the crystal structure of sulfonamides (Stenfors & Ngassa, 2020).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, including base-mediated intramolecular arylation and aminohydroxylation, to form advanced intermediates for nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

Physical Properties Analysis

The physical properties of sulfonamides can be analyzed through spectroscopic methods like FT-IR, Laser-Raman spectra, and X-ray diffraction studies. These techniques help in understanding the bonding, molecular arrangement, and interactions within the crystal structure (Karakaya et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity and stability, can be studied through various synthetic methods and reactions. For instance, the synthesis and properties of a fluorescent derivative of quinoline involving sulfonamide compounds show the versatility of these chemicals in various reactions (Gracheva, Kovel'man, & Tochilkin, 1982).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds like Hsp90 inhibitors have shown therapeutic benefits in the treatment of various types of malignancies .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The field of quinoxaline derivatives is a promising area of research, with potential applications in medicine, electronics, agriculture, and food production .

properties

IUPAC Name

4-methoxy-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-12-19-17-18(21-16-7-5-4-6-15(16)20-17)22-26(23,24)14-10-8-13(25-2)9-11-14/h3-11H,1,12H2,2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZCJYLOQHPTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325833
Record name 4-methoxy-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647649
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

716335-22-7
Record name 4-methoxy-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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